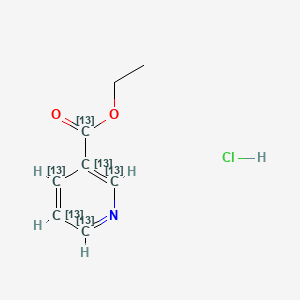

Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt is a chemical compound with potential applications in various scientific fields. While the specific compound in its exact nomenclature does not have direct matches in current scientific literature, research on closely related nicotinate compounds provides insight into its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of ethyl nicotinate derivatives involves various chemical reactions, starting from base nicotinic acid or nicotinonitrile precursors. For instance, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully synthesized, with its structure determined by XRD, GC–MS analysis, element analysis, and NMR spectroscopy (Zhou et al., 2008). Another method involved converting 3-cyanopyridones to alkyl-substituted ethyl nicotinates using phosphorus tribromide and zinc dust in a multi-step process (Paine, 1987).

Molecular Structure Analysis

The molecular structure of ethyl nicotinate derivatives reveals polarized electronic structures, as observed in compounds like ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and its sulfanyl counterpart, which show almost identical bond lengths and molecular conformations (Cobo et al., 2008).

Chemical Reactions and Properties

Ethyl nicotinate compounds participate in various chemical reactions, contributing to their diverse chemical properties. For example, ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate demonstrates different crystal structures and weak hydrogen bonds linking molecules, indicating the significance of molecular interactions in determining chemical behavior (Cobo et al., 2008).

Physical Properties Analysis

The physical properties of ethyl nicotinate derivatives can vary significantly based on their molecular structure and substituents. For instance, the stability and crystalline nature of these compounds can be influenced by their synthesis method and the interactions between molecules in the crystal lattice (Cobo et al., 2008).

Chemical Properties Analysis

The chemical properties of ethyl nicotinate derivatives are determined by their functional groups and molecular interactions. These compounds exhibit properties such as reactivity with other chemical species, participation in the formation of coordination complexes, and the ability to act as ligands in metal complexes (Fedorov et al., 1998).

Scientific Research Applications

Synthesis and Chemical Analysis : A novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was synthesized, and its structure determined using XRD, GC–MS analysis, element analysis, and NMR spectroscopy (Zhou et al., 2008). Another study focused on a convenient synthesis of ethyl nicotinates, which are important for further chemical reactions and analyses (Paine, 1987).

Catalysis and Chemical Reactions : The hydrogenation of ethyl nicotinate to ethyl nipecotinate using modified noble metal catalysts was investigated, highlighting its use in specific chemical reactions (Blaser et al., 1999).

Photoreactivity Studies : The photoreactivity of nicotinic acid and its derivatives, including ethyl nicotinate, varies depending on the solvent and acidity, showing diverse photochemical behaviors (Takeuchi et al., 1974).

Chromatographic Analysis : The separation effect of nicotinic acid derivatives, including ethyl nicotinate, was evaluated using densitometry, providing insights into their chromatographic properties (Pyka & Klimczok, 2007).

Binding and Hydrolysis Studies : Research on nicotinate esters, including ethyl nicotinate, revealed their binding to and hydrolysis by human serum albumin, contributing to our understanding of their biochemical interactions (Steiner et al., 1992).

Biochemical Applications : In a study on ethyl nicotinate, it was shown to be a potent attractant for certain insects, suggesting potential applications in ecological and agricultural research (Penman et al., 1982).

Mechanism of Action

Target of Action

Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt, also known as ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate;hydrochloride, is a stable isotope-labeled compound .

Mode of Action

It is known that stable isotope-labeled compounds are often used in metabolic research to study metabolic pathways in vivo in a safe manner .

Biochemical Pathways

Stable isotope-labeled compounds like Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt allow researchers to study metabolic pathways in vivo .

Pharmacokinetics

Its solubility in dichloromethane, ethyl acetate, and methanol suggests that it may have good bioavailability .

Result of Action

It is known that stable isotope-labeled compounds are used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt. For instance, it is known that stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . The compound should be stored at -20°C under an inert atmosphere for optimal stability .

properties

IUPAC Name |

ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h3-6H,2H2,1H3;1H/i3+1,4+1,5+1,6+1,7+1,8+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWSUZCAGACMEU-SYWPSRQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747767 |

Source

|

| Record name | Ethyl (~13~C_5_)pyridine-3-(~13~C)carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346604-87-2 |

Source

|

| Record name | Ethyl (~13~C_5_)pyridine-3-(~13~C)carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)

![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)

![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)